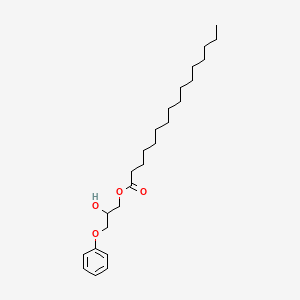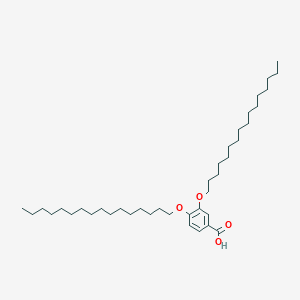![molecular formula C10H10BrNO B14276524 N-[1-(3-Bromophenyl)ethenyl]acetamide CAS No. 177750-15-1](/img/structure/B14276524.png)
N-[1-(3-Bromophenyl)ethenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Bromophenyl)ethenyl]acetamide is an organic compound characterized by the presence of a bromophenyl group attached to an ethenyl moiety, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Bromophenyl)ethenyl]acetamide typically involves the following steps:
Bromination: The starting material, phenylacetylene, undergoes bromination to introduce a bromine atom at the meta position. This can be achieved using bromine (Br₂) in the presence of a suitable solvent like dichloromethane (CH₂Cl₂).
Vinylation: The brominated phenylacetylene is then subjected to a Heck reaction with acetamide. This reaction is catalyzed by palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, such as triphenylphosphine (PPh₃), in the presence of a base like triethylamine (Et₃N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more cost-effective catalysts and solvents to reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3-Bromophenyl)ethenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., H₂), catalysts (e.g., Pd/C), solvents (e.g., ethanol).
Major Products
Substitution: N-[1-(3-Substituted phenyl)ethenyl]acetamide derivatives.
Oxidation: Epoxides or diols.
Reduction: N-[1-(3-Bromophenyl)ethyl]acetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-[1-(3-Bromophenyl)ethenyl]acetamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
This compound has potential applications in medicinal chemistry. It can be used to develop new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[1-(3-Bromophenyl)ethenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the ethenyl and acetamide groups can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-(4-Bromophenyl)ethenyl]acetamide: Similar structure but with the bromine atom at the para position.
N-[1-(3-Chlorophenyl)ethenyl]acetamide: Similar structure but with a chlorine atom instead of bromine.
N-[1-(3-Bromophenyl)ethyl]acetamide: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
N-[1-(3-Bromophenyl)ethenyl]acetamide is unique due to the specific positioning of the bromine atom and the presence of the ethenyl group. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
177750-15-1 |
|---|---|
Molekularformel |
C10H10BrNO |
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
N-[1-(3-bromophenyl)ethenyl]acetamide |
InChI |
InChI=1S/C10H10BrNO/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-6H,1H2,2H3,(H,12,13) |
InChI-Schlüssel |
CXWLVQOJHMMGTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=C)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
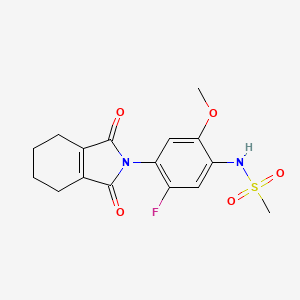

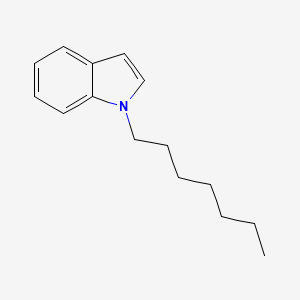
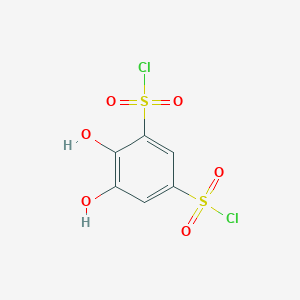

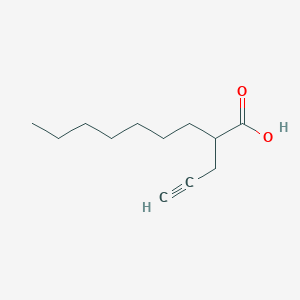

![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)

